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Silicone defoamer - oil - 68554-65-4

Silicone defoamer - oil

Catalog Number: EVT-1507020
CAS Number: 68554-65-4
Molecular Formula: C6-H9-N-O6.3Na
Molecular Weight:
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Product Introduction

Classification

Silicone defoamers can be classified into several categories based on their composition and application:

  • Polyorganosiloxanes: These are the main components of silicone defoamers, characterized by their siloxane backbone.
  • Hydrophobic Silica: Often used as a filler to enhance the defoaming action.
  • Emulsifiers: These are added to improve the stability and dispersion of the defoamer in aqueous solutions.
Synthesis Analysis

The synthesis of silicone defoamers typically involves several methods, with the most common being thermal polymerization. This process can include:

  1. Mixing Components: A mixture of polyorganosiloxanes with varying viscosities is combined. The viscosity can range from 20 to 100,000 centistokes at 25 degrees Celsius.
  2. Heating: The mixture is heated to temperatures between 50 degrees Celsius and 300 degrees Celsius, facilitating chemical reactions among the components.
  3. Catalysis: Catalysts such as platinum may be added to promote cross-linking and enhance the properties of the final product.
Molecular Structure Analysis

The molecular structure of silicone defoamers consists primarily of siloxane (Si-O) linkages. The general formula for a polyorganosiloxane can be expressed as:

R1aSiO4a/2\text{R}_1^a\text{SiO}_{4-a}/2

where R1R_1 represents various hydrocarbon groups (e.g., methyl or phenyl), and aa typically ranges from 1.9 to 2.2. This structure provides flexibility and hydrophobicity, which are crucial for effective foam control .

Data

  • Viscosity Range: 20 to 100,000 centistokes
  • Temperature for Synthesis: 50°C to 300°C
Chemical Reactions Analysis

The chemical reactions involved in synthesizing silicone defoamers include:

  1. Polymerization: The reaction between siloxane monomers leads to the formation of long-chain polymers.
  2. Cross-Linking: Catalysts facilitate cross-linking reactions that enhance the stability and performance of the silicone defoamer.
  3. Thermal Reactions: Heating promotes reactions that yield a stable emulsion capable of disrupting foam.

These reactions are essential for achieving a product with high defoaming efficiency at lower concentrations compared to traditional non-silicone defoamers .

Mechanism of Action

The mechanism by which silicone defoamers operate involves several steps:

  1. Adsorption: Silicone oils adsorb onto the surface of foam bubbles, reducing surface tension.
  2. Film Rupture: The presence of hydrophobic particles leads to destabilization of the foam film, causing it to rupture.
  3. Bubble Coalescence: Once ruptured, bubbles merge, leading to a reduction in foam volume.

This process results in effective foam control across various industrial applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically clear or slightly cloudy liquids.
  • Viscosity: Viscosity can vary widely depending on formulation.
  • Density: Generally lower than water due to the presence of silicone oils.

Chemical Properties

  • Chemical Stability: Silicone defoamers exhibit high thermal stability and chemical inertness.
  • Solubility: Insoluble in water but can disperse well in organic solvents.
  • Surface Tension Reduction: Effective at reducing surface tension significantly compared to traditional surfactants.

Relevant data indicates that silicone defoamers maintain performance over a wide range of temperatures and pH levels .

Applications

Silicone defoamers find extensive use across various industries due to their effectiveness and stability:

  • Chemical Industry: Used in processes involving paints, adhesives, and coatings.
  • Food Industry: Employed in food processing to control foaming during production.
  • Petroleum Industry: Utilized in drilling fluids and oil recovery processes.
  • Textile Industry: Applied during dyeing processes to prevent foaming.
  • Pulp and Paper Industry: Effective in controlling foam during pulp processing .
Introduction to Silicone-Oil Defoamers

Definition and Functional Scope of Silicone-Oil Defoamers

Silicone-oil defoamers are chemical additives specifically engineered to eliminate or prevent foam in industrial processes. Their core functionality stems from a synergistic combination of polydimethylsiloxane (PDMS) and hydrophobic silica particles, dispersed in carrier fluids (e.g., oils, water emulsions, or solvents) [5] [8]. PDMS, a linear silicone polymer, provides ultra-low surface tension (typically 20–21 mN/m), enabling rapid spreading across foam lamellae. Hydrophobic silica particles act as "pinpoints" that rupture foam bubbles by destabilizing the air-liquid interface [8].

The defoaming mechanism involves three simultaneous actions:

  • Film Penetration: PDMS droplets enter foam films due to their low surface tension.
  • Bridging and Dewetting: Hydrophobic silica bridges bubble walls, creating localized stress points.
  • Coalescence Promotion: Silicone oil facilitates bubble merging, accelerating collapse [5] [10].

Silicone-oil defoamers function effectively in both aqueous (e.g., wastewater treatment, food processing) and non-aqueous systems (e.g., petroleum refining, lubricants). Their chemical inertness allows compatibility with acidic, alkaline, or high-salinity environments where organic defoamers degrade [3] [9].

Table 1: Core Components of Silicone-Oil Defoamers and Their Functions

ComponentChemical StructurePrimary Function
Polydimethylsiloxane (PDMS)Linear Si-O backbone with CH₃ groupsReduces surface tension; spreads rapidly on foam films
Hydrophobic SilicaSiO₂ treated with silanesPunctures foam lamellae; enhances PDMS dispersion and entry efficiency
Carrier FluidMineral oil, water, solventsDelivers active ingredients; adjusts viscosity and compatibility
Modifiers (optional)Polyethers, alkyl groupsTailors compatibility for specific systems (e.g., polar solvents)

Historical Evolution of Silicone-Based Antifoaming Agents

The development of silicone defoamers progressed through distinct phases, driven by industrial demands for efficiency and adaptability:

  • 1950s (Initial Adoption): Early silicone defoamers used unmodified PDMS oils. Though effective in breaking surface foam, they caused surface defects in coatings and paper due to poor compatibility [1].
  • 1963 (Hydrophobic Silica Integration): Patents introduced silica-reinforced PDMS, significantly enhancing foam knockdown efficiency. Silica particles prevented coalescence of silicone droplets, extending defoamer longevity [1].
  • 1970s (Water-Based Emulsions): The oil crisis prompted development of water-extended (water-in-oil) and water-based (oil-in-water) emulsions. This reduced oil content by 30–60% while maintaining efficacy in aqueous systems like textile dyes and adhesives [1].
  • 1990s (Modified Silicones): Polyether-modified silicones emerged, combining PDMS with ethylene oxide/propylene oxide chains. These "dimethylsiloxane-alkylene oxide copolymers" improved compatibility in polar media (e.g., latex paints) without cratering [5].
  • 2000s (High-Tolerance Formulations): Crosslinked silicone resins (MQ structures) and fluorosilicones were developed for extreme conditions—notably hydrocarbon processing (up to 200°C) and strong acids/alkalis [8] [9].

Table 2: Evolution of Silicone Defoamer Technologies

EraTechnologyLimitations OvercomeKey Applications
1950sPure PDMS oilsLimited compatibility; surface defectsIndustrial lubricants
1960sSilica-PDMS blendsLow persistence; rapid deactivationPulp/paper, paints
1970sWater-emulsified siliconesHigh oil dependency; instability in waterTextiles, wastewater
1990sPolyether-modified siliconesIncompatibility in polar systemsLatex coatings, agrochemicals
2000sMQ resins/fluorosiliconesDegradation in hydrocarbons; silicon contaminationCrude oil refining, jet fuels

Key Advantages Over Organic and Non-Silicone Defoamers

Silicone-oil defoamers outperform organic alternatives (e.g., mineral oils, fatty alcohols) and non-silicone synthetics in four critical domains:

1. Performance Efficiency

  • Dosage Economy: Silicone defoamers operate at 10–100 ppm concentrations, versus 100–1000 ppm for mineral oil defoamers, due to superior surface activity [3] [7].
  • Foam Knockdown Speed: PDMS-silica blends collapse foam within seconds, whereas organic defoamers require minutes. This is vital in high-throughput systems like paper manufacturing or bottling lines [1].
  • Durability: Silicones resist emulsification into foaming media, maintaining efficacy over extended periods. Organic defoamers solubilize gradually, necessitating frequent redosing [7].

2. Environmental Tolerance

  • Thermal Stability: PDMS retains functionality from -40°C to 250°C, enabling use in engine oils, distillation towers, and autoclaves. Non-silicone defoamers (e.g., EO/PO copolymers) degrade above 80°C [3] [9].
  • Chemical Inertness: Siloxane bonds resist hydrolysis in pH 2–14 environments. In contrast, ester-based organic defoamers saponify in alkaline conditions (e.g., detergents) [3] [5].
  • Shear Resistance: Crosslinked silicone resins withstand high-shear mixing (e.g., centrifugal pumps), while polymeric defoamers fragment and lose effectiveness [9].

3. Product Integrity Preservation

  • Low Impact on Substrates: Silicone-oil defoamers leave negligible residues upon collapse. Mineral oils create oily films on surfaces, impairing coatings adhesion or fabric breathability [2] [7].
  • Optical Clarity: Unlike opaque oil-based defoamers, silicone emulsions maintain transparency in clear coatings or cleaning solutions [2].

4. Specialized System Compatibility

  • Hydrocarbon Processing: Fluorosilicones uniquely suppress foam in aromatic solvents (e.g., toluene, xylene) without poisoning catalysts in catalytic crackers [9].
  • Non-Aqueous Coatings: Modified silicones (e.g., alkyl-PDMS) prevent cratering in solvent-borne inks, where acrylic defoamers cause fisheyes [2] [7].

Table 3: Silicone vs. Organic Defoamers - Performance Comparison

ParameterSilicone-Oil DefoamersOrganic Defoamers
Optimal Temperature Range-40°C to 250°C5°C to 80°C
pH Tolerance2–145–9 (prone to hydrolysis/saponification)
Foam Knockdown Time< 10 seconds30–120 seconds
Typical Dosage10–100 ppm100–1000 ppm
Hydrocarbon StabilityExcellent (resists dissolution)Poor (dissolves in oils)
Food Contact ApprovalWidely available (e.g., FDA, EFSA)Limited options

Compounds Mentioned in Article

Properties

CAS Number

68554-65-4

Product Name

Silicone defoamer - oil

Molecular Formula

C6-H9-N-O6.3Na

Synonyms

Silwet(TM)L-720AP, Polyalkyleneoxide modified polydimethylsiloxane

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